N-[2-(diethylamino)ethyl]-N-methylnitramide;perchloric acid
Description
N-[2-(diethylamino)ethyl]-N-methylnitramide;perchloric acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes both diethylamino and nitramide functional groups, making it a subject of study in organic chemistry and related disciplines.
Properties
CAS No. |
62145-75-9 |
|---|---|
Molecular Formula |
C7H18ClN3O6 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-methylnitramide;perchloric acid |
InChI |
InChI=1S/C7H17N3O2.ClHO4/c1-4-9(5-2)7-6-8(3)10(11)12;2-1(3,4)5/h4-7H2,1-3H3;(H,2,3,4,5) |
InChI Key |
BWPSWYUYOVRVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C)[N+](=O)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-methylnitramide typically involves the reaction of diethylamine with a suitable nitramide precursor under controlled conditions. One common method involves the use of a nitration reaction, where diethylamine is reacted with a nitrating agent to form the desired nitramide compound. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reactants are continuously fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity N-[2-(diethylamino)ethyl]-N-methylnitramide .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N-methylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine or hydroxylamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-[2-(diethylamino)ethyl]-N-methylnitramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N-methylnitramide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. Additionally, the nitramide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions and transformations are crucial for the compound’s biological and pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(diethylamino)ethyl]benzamide: This compound shares the diethylaminoethyl group but differs in its amide functionality.
N-(2-Diethylaminoethyl)-Oleamide: Similar in structure but contains an oleamide group instead of a nitramide group
Uniqueness
N-[2-(diethylamino)ethyl]-N-methylnitramide is unique due to its combination of diethylamino and nitramide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
